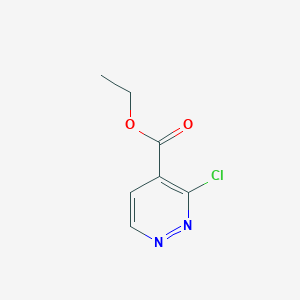

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

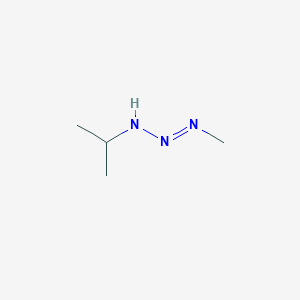

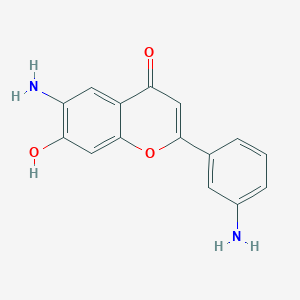

“Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate” is a compound that contains a 1,2,4-triazole ring in its structure . Compounds containing the 1,2,4-triazole ring are known for their multidirectional biological activity . They have been the subject of significant research due to their significant antibacterial activity .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been the subject of various studies . For instance, a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis . The synthesis of these compounds often involves reactions with various reagents .Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N4O2 . Its average mass is 218.212 Da, and its monoisotopic mass is 218.080383 Da .Chemical Reactions Analysis

The chemical reactions involving 1,2,4-triazole derivatives have been explored in various studies . For instance, the reaction of 4-amino-5-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol with benzyl bromide was reported .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.4±0.1 g/cm3, a boiling point of 446.4±55.0 °C at 760 mmHg, and a flash point of 223.8±31.5 °C . It has 6 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .Scientific Research Applications

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate has been used in a variety of scientific research applications, including biochemical and physiological experiments. It has been used to study the effects of various hormones, such as insulin and glucagon, on the metabolism of glucose in the body. It has also been used to study the effects of various drugs on the body, such as the effects of certain antibiotics on the growth of bacteria. Additionally, this compound has been used to study the effects of certain toxins and pollutants on the environment.

Mechanism of Action

Target of Action

Compounds with a similar 1,2,4-triazole structure have been used in the synthesis of pharmaceutical compounds such as antifungal agents, anticancer agents, and enzyme inhibitors associated with cardiovascular disease .

Mode of Action

It’s worth noting that triazole derivatives have been known to interact with their targets through the formation of hydrogen bonds, which can lead to changes in the target’s function .

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets .

Result of Action

Some 1,2,4-triazole derivatives have shown cytotoxic activities against certain cancer cell lines .

Advantages and Limitations for Lab Experiments

One of the major advantages of using Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of biochemical and physiological experiments. Additionally, it is relatively non-toxic and does not have any significant side effects. However, there are some limitations to using this compound in laboratory experiments, such as its instability in certain environments and its limited solubility in water.

Future Directions

The future of Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate is promising as it has a wide range of potential applications in scientific research. It has the potential to be used to study the effects of various hormones and drugs on the body, as well as the effects of certain toxins and pollutants on the environment. Additionally, this compound has the potential to be used in the development of new drugs and treatments for various diseases. Finally, this compound could be used to develop new methods of diagnosing and treating various medical conditions.

Synthesis Methods

Methyl 3-Amino-4-(1H-1,2,4-triazol-1-yl)benzoate is synthesized through a multi-step process that involves the reaction of 3-amino-4-hydroxybenzoic acid with 1-methyl-4-chloro-1H-1,2,4-triazole. This process is known as the “triazole synthesis” and is widely used to synthesize this compound. The reaction is carried out at a temperature of 110°C for 1 hour in the presence of anhydrous sodium acetate, acetic acid, and anhydrous sodium sulfate. After the reaction is complete, the product is isolated and purified by recrystallization.

Safety and Hazards

Properties

IUPAC Name |

methyl 3-amino-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUAQXKUFBUHCCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377088 |

Source

|

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-50-8 |

Source

|

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-(1H-1,2,4-triazol-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(diphenylmethylidene)amino]prop-2-enoate](/img/structure/B179835.png)

![(5,6-Dihydro-4H-[1,3]thiazin-2-yl)-(3-trifluoromethyl-phenyl)-amine](/img/structure/B179838.png)

![Imidazo[1,2-a]pyridine-3-sulfonic acid](/img/structure/B179839.png)